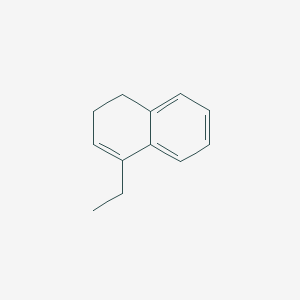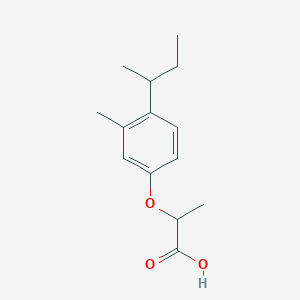
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid is an organic compound with the molecular formula C14H20O3 It is a derivative of propanoic acid and features a phenoxy group substituted with butan-2-yl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid typically involves the alkylation of a phenol derivative followed by esterification and subsequent hydrolysis. One common method includes the reaction of 4-butan-2-yl-3-methylphenol with an appropriate alkyl halide under basic conditions to form the corresponding ether. This intermediate is then subjected to esterification with propanoic acid derivatives, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: LiAlH4, NaBH4
Substitution: NBS, halogenating agents
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group allows for binding to active sites, while the butan-2-yl and methyl groups provide steric hindrance and influence the compound’s reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)propanoic acid
- 2-(4-sec-Butylphenyl)propanoic acid
- 2-(4-Methoxyphenyl)propanoic acid
Uniqueness
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
93570-95-7 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(4-butan-2-yl-3-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C14H20O3/c1-5-9(2)13-7-6-12(8-10(13)3)17-11(4)14(15)16/h6-9,11H,5H2,1-4H3,(H,15,16) |
InChI Key |
DCIIVVHKTKERNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=C(C=C1)OC(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
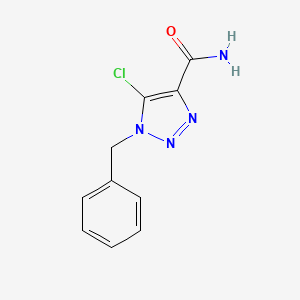
![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
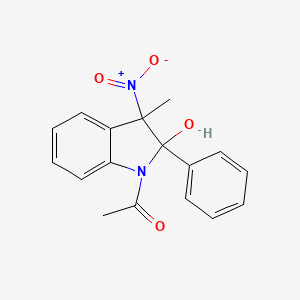
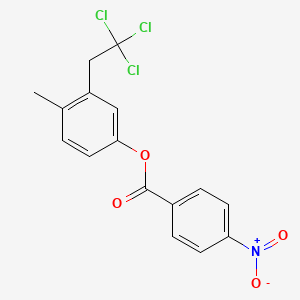
![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)

![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
